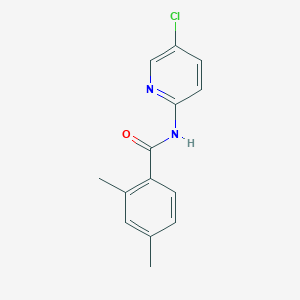
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide, also known as FBTA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FBTA belongs to the class of benzothiazole derivatives, which have been found to exhibit diverse biological activities. In
Mécanisme D'action
The exact mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide is not fully understood. However, it has been proposed that N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide exerts its anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the acetylation of histones, resulting in the activation of tumor suppressor genes and the inhibition of oncogenes. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has also been found to inhibit the activity of Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising anti-cancer agent. In animal models, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been found to inhibit tumor growth without causing significant toxicity to normal tissues. Moreover, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been found to reduce the expression of various inflammatory cytokines and chemokines, thereby reducing inflammation. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has also been found to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has several advantages for lab experiments. It exhibits high solubility in organic solvents, making it easy to handle and dissolve in various experimental conditions. Moreover, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been found to exhibit good stability under various storage conditions. However, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has some limitations for lab experiments. It exhibits low water solubility, making it difficult to use in aqueous solutions. Moreover, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide is relatively expensive compared to other anti-cancer agents, which may limit its use in large-scale experiments.
Orientations Futures
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has several potential future directions in scientific research. One potential direction is to investigate the use of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide in combination with other anti-cancer agents to enhance their efficacy. Moreover, the use of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide in the treatment of other diseases such as autoimmune diseases and infectious diseases can be explored. Furthermore, the development of novel derivatives of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide with improved pharmacokinetic and pharmacodynamic properties can be investigated. Finally, the elucidation of the exact mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide can provide insights into the development of new anti-cancer agents.
Méthodes De Synthèse
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide can be synthesized through a multi-step process involving the condensation of 2-aminobenzothiazole with 3-methyl-2-methoxybenzoyl chloride in the presence of a base. The resulting intermediate is further treated with 6-fluoro-1,3-benzothiazole-2-amine to yield N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been found to exhibit promising anti-cancer properties, making it a potential candidate for cancer therapy. In vitro studies have shown that N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide inhibits the proliferation and migration of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been found to sensitize cancer cells to chemotherapy and radiotherapy, thereby enhancing their efficacy. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In animal models, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been found to improve cognitive function and reduce neuroinflammation.
Propriétés
Formule moléculaire |
C16H13FN2O2S |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C16H13FN2O2S/c1-9-4-3-5-11(14(9)21-2)15(20)19-16-18-12-7-6-10(17)8-13(12)22-16/h3-8H,1-2H3,(H,18,19,20) |
Clé InChI |
HMCXNFYPXIDSLY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)


![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)
![N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244606.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B244610.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B244612.png)

![2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B244614.png)
![5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide](/img/structure/B244615.png)
![N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244616.png)
![2-chloro-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide](/img/structure/B244618.png)
![5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B244619.png)